REACTION_CXSMILES
|
[CH3:1][C:2]1([C:10]([OH:12])=[O:11])[NH:6][CH:5]([C:7]([OH:9])=[O:8])[CH2:4][S:3]1.N[CH:14]([C:17](O)=[O:18])CS>>[C:17]([N:6]1[CH:5]([C:7]([OH:9])=[O:8])[CH2:4][S:3][C:2]1([CH3:1])[C:10]([OH:12])=[O:11])(=[O:18])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(SCC(N1)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CS)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(SCC1C(=O)O)(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |